molecular formula C9H12N2O2 B13088411 3-Amino-2-(ethylamino)benzoic acid

3-Amino-2-(ethylamino)benzoic acid

Cat. No.: B13088411
M. Wt: 180.20 g/mol
InChI Key: YGKOALVWCAHWCW-UHFFFAOYSA-N
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Description

3-Amino-2-(ethylamino)benzoic acid: is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an amino group at the third position and an ethylamino group at the second position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(ethylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-m-xylene with acetic acid in the presence of sodium acetate as a catalyst. The mixture is heated to 80-100°C, and hydroperoxidation is added dropwise. After the reaction, 3-methyl-2-chlorobenzoic acid is obtained. This intermediate is then reacted with ammonia in DMSO solvent, with stannous chloride and sodium carbonate as catalysts, at 120-140°C. The final product, this compound, is obtained after further heating and insulation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(ethylamino)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and ethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-2-(ethylamino)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(ethylamino)benzoic acid is unique due to the presence of both an amino group and an ethylamino group on the benzoic acid ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-amino-2-(ethylamino)benzoic acid

InChI

InChI=1S/C9H12N2O2/c1-2-11-8-6(9(12)13)4-3-5-7(8)10/h3-5,11H,2,10H2,1H3,(H,12,13)

InChI Key

YGKOALVWCAHWCW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC=C1N)C(=O)O

Origin of Product

United States

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